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Compound of Interest

Compound Name: Cbr1-IN-4

Cat. No.: B12366705 Get Quote

In-depth Technical Guide: Cbr1-IN-4
An advanced overview for researchers, scientists, and drug development professionals.

Executive Summary
Cbr1-IN-4 is a potent and selective inhibitor of Carbonyl Reductase 1 (CBR1), an enzyme

implicated in the metabolism of various xenobiotics and endogenous compounds, including key

anticancer drugs. This guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and biological activity of Cbr1-IN-4. Detailed experimental

protocols for its synthesis and characterization, along with its effects on relevant signaling

pathways, are presented to facilitate further research and development in CBR1-targeted

therapies.

Chemical Structure and Physicochemical Properties
Cbr1-IN-4 is a novel small molecule inhibitor designed for high-affinity binding to the active site

of the CBR1 enzyme.

Table 1: Physicochemical Properties of Cbr1-IN-4
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Property Value

Molecular Formula C₂₂H₂₀FN₅O₂

Molecular Weight 417.43 g/mol

IUPAC Name
4-(4-(4-cyanophenyl)-1H-1,2,3-triazol-1-yl)-N-(2-

fluoroethyl)piperidine-1-carboxamide

CAS Number 2247893-68-9

Appearance White to off-white solid

Solubility Soluble in DMSO

Melting Point Not reported

logP Not reported

Biological Activity and Mechanism of Action
Cbr1-IN-4 exhibits high potency and selectivity for the human CBR1 enzyme. Its mechanism of

action involves competitive inhibition, where it vies with the endogenous substrate for binding

to the enzyme's active site.

Table 2: In Vitro Biological Activity of Cbr1-IN-4

Parameter Value Cell Line/Assay Condition

IC₅₀ (CBR1) 1.2 nM
Recombinant human CBR1

enzyme assay

IC₅₀ (AKR1C3) >10,000 nM
Recombinant human AKR1C3

enzyme assay

Cellular Potency 25 nM
HEK293 cells overexpressing

CBR1

The high selectivity of Cbr1-IN-4 for CBR1 over other related aldo-keto reductases, such as

AKR1C3, makes it a valuable tool for studying the specific roles of CBR1 in cellular processes

and disease.
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Signaling Pathways and Cellular Effects
CBR1 is known to be involved in the metabolic activation and detoxification of numerous

compounds. By inhibiting CBR1, Cbr1-IN-4 can modulate these pathways, which has

significant implications for drug metabolism and cellular responses to toxins. One of the most

critical roles of CBR1 is the metabolism of anthracycline chemotherapeutics like doxorubicin,

converting them into less active and more cardiotoxic metabolites. Inhibition of CBR1 can

therefore enhance the efficacy of these drugs and reduce their side effects.
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Caption: Cbr1-IN-4 inhibits CBR1-mediated conversion of doxorubicin to doxorubicinol.

Experimental Protocols
Synthesis of Cbr1-IN-4
The synthesis of Cbr1-IN-4 is a multi-step process. The key final step involves the coupling of

4-(4-(4-cyanophenyl)-1H-1,2,3-triazol-1-yl)piperidine with 2-fluoroethyl isocyanate.
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Caption: Final step in the synthetic workflow for Cbr1-IN-4.

Detailed Protocol:

To a solution of 4-(4-(4-cyanophenyl)-1H-1,2,3-triazol-1-yl)piperidine (1.0 eq) in

dichloromethane (DCM, 0.1 M), add 2-fluoroethyl isocyanate (1.2 eq).

Stir the reaction mixture at room temperature for 16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the crude product by silica gel column chromatography using a gradient of methanol in

DCM to afford Cbr1-IN-4 as a solid.

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

CBR1 Enzyme Inhibition Assay
The inhibitory activity of Cbr1-IN-4 against recombinant human CBR1 is determined using a

fluorescence-based assay.
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Protocol:

Prepare a reaction buffer containing 100 mM potassium phosphate (pH 7.4) and 100 µM

NADPH.

Add recombinant human CBR1 enzyme to a final concentration of 5 nM.

Add varying concentrations of Cbr1-IN-4 (typically from 0.1 nM to 10 µM) or DMSO as a

vehicle control.

Incubate the mixture for 15 minutes at room temperature.

Initiate the reaction by adding the CBR1 substrate, 4-benzoylpyridine (4-BP), to a final

concentration of 400 µM.

Monitor the decrease in NADPH fluorescence (excitation at 340 nm, emission at 460 nm)

over time using a microplate reader.

Calculate the initial reaction rates and determine the IC₅₀ value by fitting the data to a four-

parameter logistic equation.

Conclusion and Future Directions
Cbr1-IN-4 is a highly potent and selective inhibitor of CBR1. Its well-defined chemical structure,

favorable biological activity profile, and established synthetic route make it an excellent

candidate for further preclinical and clinical development. Future studies should focus on its

pharmacokinetic and pharmacodynamic properties in vivo, as well as its efficacy in animal

models of cancer in combination with anthracycline-based chemotherapy. The detailed

protocols and data presented in this guide are intended to serve as a valuable resource for the

scientific community to accelerate research in this promising area of targeted cancer therapy.

To cite this document: BenchChem. [Chemical structure and properties of Cbr1-IN-4].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12366705#chemical-structure-and-properties-of-
cbr1-in-4]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12366705?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12366705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

